1-Nonatriacontene
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Overview
Description
1-Nonatriacontene is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Preparation Methods
The synthesis of 1-Nonatriacontene can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method includes olefin metathesis , a process that rearranges carbon-carbon double bonds in alkenes. Industrial production methods often involve catalytic hydrogenation of longer-chain alkenes or dehydrogenation of alkanes under specific conditions to obtain this compound .
Chemical Reactions Analysis
1-Nonatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can convert this compound to its corresponding alkane, 1-Nonatriacontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalides.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
1-Nonatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research has explored its role in biological membranes and its interactions with other biomolecules.
Mechanism of Action
The mechanism by which 1-Nonatriacontene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its double bond can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Nonatriacontene can be compared with other long-chain alkenes and alkanes:
1-Nonatriacontane: The saturated counterpart of this compound, lacking the double bond, which affects its chemical reactivity and physical properties.
1-Octatriacontene: Another long-chain alkene with a slightly shorter carbon chain, differing in its physical and chemical properties.
1-Hexatriacontene: A similar compound with a shorter carbon chain, used for comparative studies in chemical reactivity and applications.
Properties
CAS No. |
61868-17-5 |
---|---|
Molecular Formula |
C39H78 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
nonatriacont-1-ene |
InChI |
InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-39H2,2H3 |
InChI Key |
KNEBRZXNWZPYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
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